molecular formula C11H13ClO2 B8470716 2-[(2-Chlorophenyl)methyl]butanoic acid

2-[(2-Chlorophenyl)methyl]butanoic acid

Cat. No.: B8470716
M. Wt: 212.67 g/mol
InChI Key: NETUDYPBFNJKOB-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)methyl]butanoic acid is a chlorinated aromatic carboxylic acid featuring a butanoic acid backbone with a 2-chlorobenzyl substituent at the second carbon. Its molecular formula is C₁₁H₁₃ClO₂, with a molecular weight of 212.67 g/mol. The ortho-chlorine substitution on the benzyl group introduces steric and electronic effects that influence its physicochemical properties, such as lipophilicity and acidity, compared to non-halogenated analogs. This compound is structurally related to pharmacologically active carboxylic acids (e.g., NSAIDs) but lacks direct literature reports on its biological activity based on the provided evidence.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]butanoic acid

InChI

InChI=1S/C11H13ClO2/c1-2-8(11(13)14)7-9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3,(H,13,14)

InChI Key

NETUDYPBFNJKOB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CC=C1Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-[(2-Chlorophenyl)methyl]butanoic acid with two structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Features
This compound C₁₁H₁₃ClO₂ 212.67 2-Chlorobenzyl at C2 Butanoic acid, chlorinated aromatic
2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid C₁₂H₁₅ClNO₄S 304.77 3-Chloro-4-methylphenyl, methylsulfonylamino at C2 Sulfonamide, butanoic acid
2-[(2-Chlorophenyl)sulfanyl]-3-methylbutanoic acid C₁₁H₁₃ClO₂S 244.74 2-Chlorophenylsulfanyl at C2, methyl at C3 Thioether, branched alkyl chain

Key Observations:

Substituent Effects: The 2-chlorobenzyl group in the target compound enhances lipophilicity compared to non-chlorinated analogs. The sulfanyl (thioether) group in ’s compound reduces steric hindrance compared to a benzyl group but may increase susceptibility to oxidative degradation .

This contrasts with the 3-chloro-4-methylphenyl group in ’s compound, where meta-substitution may allow better spatial accommodation in binding pockets . The 3-methyl branch in ’s compound adds steric bulk, which could hinder intermolecular interactions compared to the linear butanoic acid chain in the target compound .

Acidity and Reactivity: The electron-withdrawing chlorine in the target compound likely lowers the pKa of the carboxylic acid group compared to non-halogenated analogs, enhancing ionization at physiological pH. The methylsulfonylamino group in ’s compound may further acidify the adjacent carboxylic acid via inductive effects .

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